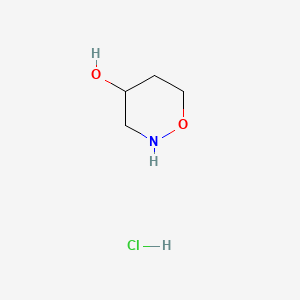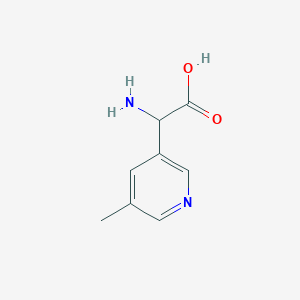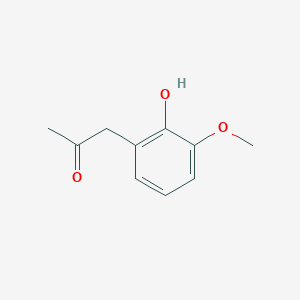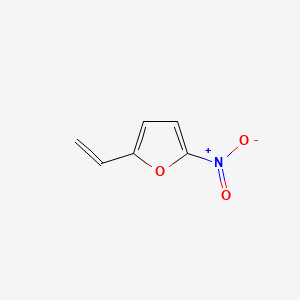
1,2-Oxazinan-4-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Oxazinan-4-olhydrochloride is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Oxazinan-4-olhydrochloride can be synthesized through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones via silica-supported perchloric acid catalysis. This method is eco-friendly and proceeds under mild reaction conditions, yielding the desired product in good yields . Another method involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Oxazinan-4-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazoles using oxidizing agents.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium and ruthenium complexes .
Major Products Formed
The major products formed from these reactions include oxadiazoles, oxazolidines, and other heterocyclic compounds with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1,2-Oxazinan-4-olhydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Oxazinan-4-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit microbial growth, and interact with cellular receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,2-Oxazinan-4-olhydrochloride include:
1,2,4-Oxadiazoles: Known for their antibacterial and antiviral activities.
1,3-Oxazinan-2-ones: Important heterocyclic compounds with significant biological activities.
1,2,4-Oxadiazines: Stable non-aromatic rings used in anticancer and antimicrobial agents.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C4H10ClNO2 |
|---|---|
Molekulargewicht |
139.58 g/mol |
IUPAC-Name |
oxazinan-4-ol;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c6-4-1-2-7-5-3-4;/h4-6H,1-3H2;1H |
InChI-Schlüssel |
UEPWGWJJCPPUJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CONCC1O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)





